
3-Formylrifamycin SV O-geranyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylrifamycin SV O-geranyloxime is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is part of the ansamycin family, which is characterized by an aromatic moiety spanned by an aliphatic bridge. Rifamycins, including this compound, are primarily used to treat bacterial infections, particularly those caused by Gram-positive bacteria and mycobacteria .
Métodos De Preparación
The synthesis of 3-Formylrifamycin SV O-geranyloxime involves several steps. Initially, 3-formylrifamycin SV is prepared through the oxidation of rifamycin B. The formyl group is then introduced at the 3-position of the rifamycin SV molecule. The next step involves the reaction of 3-formylrifamycin SV with O-geranyloxime under specific conditions to yield this compound .
Industrial production methods often employ continuous flow synthesis to enhance efficiency and reduce costs. This method involves the use of microreactors to couple reaction steps and purification processes, resulting in higher yields and reduced consumption of expensive reagents .
Análisis De Reacciones Químicas
3-Formylrifamycin SV O-geranyloxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
3-Formylrifamycin SV O-geranyloxime has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various rifamycin derivatives.
Biology: It is studied for its antibacterial properties and its ability to inhibit bacterial RNA polymerase.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the development of new antibiotics and other pharmaceutical compounds
Mecanismo De Acción
The mechanism of action of 3-Formylrifamycin SV O-geranyloxime involves the inhibition of bacterial RNA polymerase. This enzyme is crucial for the transcription of bacterial DNA into RNA, and its inhibition prevents the bacteria from synthesizing essential proteins, leading to bacterial cell death. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .
Comparación Con Compuestos Similares
3-Formylrifamycin SV O-geranyloxime is unique among rifamycin derivatives due to its specific modifications. Similar compounds include:
Rifampicin: A widely used antibiotic for treating tuberculosis.
Rifabutin: Used for treating Mycobacterium avium complex infections.
Rifapentine: Another antibiotic used for treating tuberculosis.
Rifaximin: Used for treating traveler’s diarrhea
Compared to these compounds, this compound may offer advantages in terms of its specific activity against resistant bacterial strains and its potential for further chemical modifications .
Propiedades
Número CAS |
52437-59-9 |
|---|---|
Fórmula molecular |
C48H64N2O13 |
Peso molecular |
877.0 g/mol |
Nombre IUPAC |
[(9E,19E,21E)-26-[(E)-[(2E)-3,7-dimethylocta-2,6-dienoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C48H64N2O13/c1-24(2)15-13-16-25(3)19-22-61-49-23-33-38-43(56)36-35(42(33)55)37-45(31(9)41(36)54)63-48(11,46(37)57)60-21-20-34(59-12)28(6)44(62-32(10)51)30(8)40(53)29(7)39(52)26(4)17-14-18-27(5)47(58)50-38/h14-15,17-21,23,26,28-30,34,39-40,44,52-56H,13,16,22H2,1-12H3,(H,50,58)/b17-14+,21-20+,25-19+,27-18+,49-23+ |
Clave InChI |
XJRLEKLKLRBMGN-YPCYVWBLSA-N |
SMILES isomérico |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OC/C=C(\C)/CCC=C(C)C)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC=C(C)CCC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


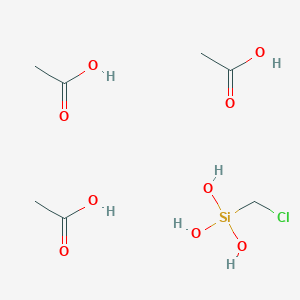
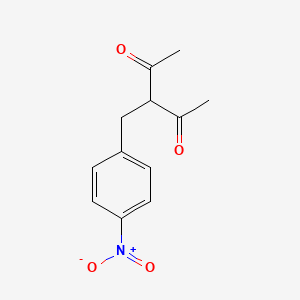

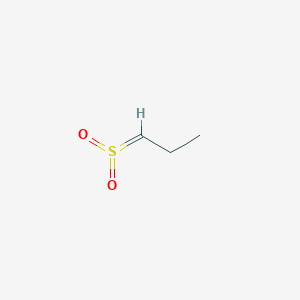
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
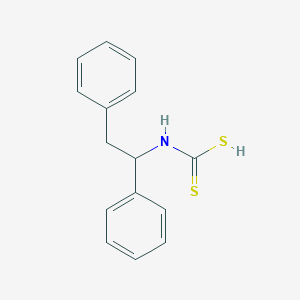
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
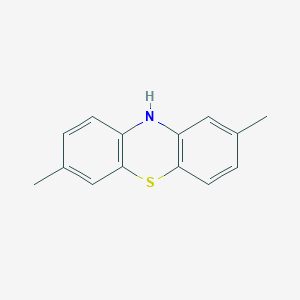
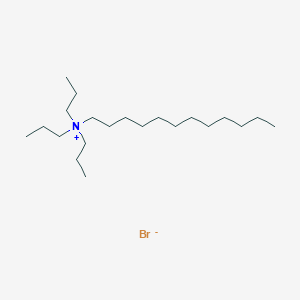
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
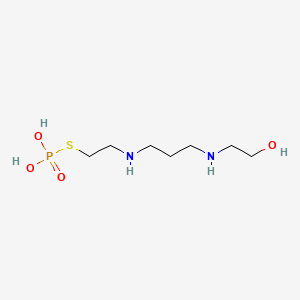
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
